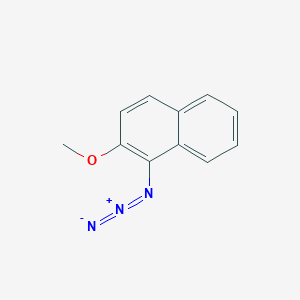

1-Azido-2-methoxynaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

111180-79-1 |

|---|---|

Molecular Formula |

C11H9N3O |

Molecular Weight |

199.21 g/mol |

IUPAC Name |

1-azido-2-methoxynaphthalene |

InChI |

InChI=1S/C11H9N3O/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)13-14-12/h2-7H,1H3 |

InChI Key |

VCJNGOJFIBVOJT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Azido 2 Methoxynaphthalene and Analogues

Direct Azidation Routes to Naphthalene (B1677914) Scaffolds

Direct azidation methods offer a more streamlined approach to the synthesis of aryl azides. These strategies typically involve the reaction of a nucleophilic azide (B81097) source with an activated naphthalene precursor.

One of the most common methods for the synthesis of aryl azides is the nucleophilic aromatic substitution (SNAr) of an activated aryl halide with an azide salt, typically sodium azide. For the synthesis of 1-azido-2-methoxynaphthalene, a suitable precursor would be a 1-halo-2-methoxynaphthalene, such as 1-bromo- or 1-iodo-2-methoxynaphthalene. The reactivity of the halide is crucial, with iodides generally being more reactive than bromides.

The efficiency of these reactions is often enhanced by the use of a copper(I) catalyst. This copper-catalyzed azidation of aryl halides is a versatile and widely used method. The reaction typically employs a copper(I) source, such as copper(I) iodide or bromide, in the presence of a ligand and a base in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

A plausible synthetic route to this compound via this method would start with the readily available 2-naphthol. Methylation of 2-naphthol, for instance using dimethyl sulfate (B86663), yields 2-methoxynaphthalene (B124790). wikipedia.orgresearchgate.net Subsequent halogenation at the 1-position, for example through bromination, would provide the necessary 1-bromo-2-methoxynaphthalene (B48351) precursor. nih.gov This precursor can then be subjected to copper-catalyzed azidation.

| Precursor | Reagents and Conditions | Product | Notes |

| 1-Bromo-2-methoxynaphthalene | NaN3, CuI, ligand (e.g., N,N'-dimethylethylenediamine), base, DMSO, heat | This compound | General conditions for copper-catalyzed azidation of aryl bromides. |

| 1-Iodo-2-methoxynaphthalene | NaN3, CuI, ligand, base, DMSO, heat | This compound | Aryl iodides are generally more reactive than bromides in this transformation. |

This table presents plausible reaction conditions based on general methodologies for copper-catalyzed azidation of aryl halides.

Diazo-transfer reactions provide an alternative direct route to aryl azides, starting from primary aromatic amines. In this method, a diazo-transfer reagent delivers two nitrogen atoms to the amine, forming the azide with the concomitant release of a stable byproduct. A variety of diazo-transfer reagents have been developed, with some of the most common being triflyl azide (TfN3) and imidazole-1-sulfonyl azide. nih.govrsc.org

For the synthesis of this compound, the corresponding starting material would be 2-methoxy-1-naphthylamine. The reaction is typically carried out in the presence of a base to facilitate the diazo-transfer process. The choice of base and solvent can be critical to the success of the reaction.

| Precursor | Reagents and Conditions | Product | Notes |

| 2-Methoxy-1-naphthylamine | Triflyl azide (TfN3), base (e.g., pyridine), solvent (e.g., CH2Cl2) | This compound | Triflyl azide is a powerful but potentially explosive reagent. |

| 2-Methoxy-1-naphthylamine | Imidazole-1-sulfonyl azide, base (e.g., DBU), solvent (e.g., MeOH) | This compound | Imidazole-1-sulfonyl azide is often considered a safer alternative to triflyl azide. |

This table illustrates representative conditions for diazo-transfer reactions on aromatic amines.

Indirect Synthesis via Functional Group Interconversion

Indirect methods for the synthesis of this compound involve the initial introduction of a different functional group onto the naphthalene ring, which is then chemically transformed into the desired azide functionality.

A well-established and versatile indirect route to aryl azides is through the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium salt with an azide. This is a variation of the Sandmeyer reaction. nih.govrsc.orgnih.govyoutube.com

The synthesis would commence with 2-methoxy-1-naphthylamine. This amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the next step. The addition of sodium azide to the solution of the diazonium salt leads to the displacement of the dinitrogen group and the formation of this compound.

Alternatively, one could start from a nitro-naphthalene precursor. For instance, nitration of 2-methoxynaphthalene would likely yield a mixture of isomers, from which 1-nitro-2-methoxynaphthalene could be isolated. Subsequent reduction of the nitro group to an amine, for example using tin(II) chloride or catalytic hydrogenation, would provide the necessary 2-methoxy-1-naphthylamine for the diazotization-azidation sequence.

| Precursor | Reagents and Conditions | Intermediate | Final Product |

| 2-Methoxy-1-naphthylamine | 1. NaNO2, HCl, H2O, 0-5 °C2. NaN3 | 2-Methoxy-1-naphthalenediazonium chloride | This compound |

| 1-Nitro-2-methoxynaphthalene | 1. Fe, HCl or SnCl2, HCl2. NaNO2, HCl, H2O, 0-5 °C3. NaN3 | 2-Methoxy-1-naphthylamine | This compound |

This table outlines the steps involved in the synthesis of this compound from amino and nitro precursors.

Organometallic intermediates offer another avenue for the synthesis of aryl azides. One such approach involves the use of organoborane compounds, specifically boronic acids. The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, can be adapted for the introduction of an azide group.

In this context, a potential route would involve the synthesis of 2-methoxy-1-naphthaleneboronic acid. This could be achieved through the reaction of 1-bromo-2-methoxynaphthalene with a diboron (B99234) reagent in the presence of a palladium catalyst. The resulting boronic acid can then be subjected to a copper-catalyzed reaction with an azide source, such as sodium azide, to yield the desired this compound. While less common than the other methods, this approach can be valuable, particularly when other functional groups in the molecule are not compatible with the conditions of diazotization or direct nucleophilic substitution.

| Precursor | Reagents and Conditions | Intermediate | Final Product |

| 1-Bromo-2-methoxynaphthalene | 1. Bis(pinacolato)diboron, Pd catalyst, base2. NaN3, Cu catalyst | 2-Methoxy-1-naphthaleneboronic acid | This compound |

This table depicts a potential organometallic route to this compound via a boronic acid intermediate.

Reactivity and Mechanistic Investigations of 1 Azido 2 Methoxynaphthalene

[3+2] Cycloaddition Reactions

The 1,3-dipolar character of the azide (B81097) group in 1-azido-2-methoxynaphthalene makes it an excellent participant in [3+2] cycloaddition reactions, a powerful method for the construction of five-membered heterocyclic rings. These reactions can be mediated by various catalysts or proceed under metal-free conditions, often with distinct mechanistic pathways and regiochemical outcomes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Regioselectivity Studies

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.govsigmaaldrich.com In the context of this compound, its reaction with terminal alkynes, in the presence of a copper(I) catalyst, is expected to exclusively yield the 1,4-disubstituted 1,2,3-triazole regioisomer.

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate. organic-chemistry.org This intermediate then coordinates with the azide, followed by a cyclization and subsequent protonolysis to afford the stable 1,4-triazole product and regenerate the copper catalyst. The regioselectivity is dictated by the electronic and steric interactions within the transition state, which strongly favor the formation of the 1,4-isomer over the 1,5-isomer. rsc.orgresearchgate.net

While specific studies detailing the CuAAC reactions of this compound are not extensively reported in the available literature, the general principles of CuAAC strongly suggest that its reactions with terminal alkynes would proceed with high regioselectivity. The reaction would involve the formation of a new covalent bond between the terminal nitrogen of the azide on the naphthalene (B1677914) core and the internal carbon of the alkyne.

Table 1: Expected Regioselective Outcome of CuAAC with this compound

| Reactants | Catalyst | Expected Major Product |

| This compound + Terminal Alkyne | Copper(I) | 1-(2-Methoxynaphthalen-1-yl)-4-substituted-1H-1,2,3-triazole |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and its Regioisomeric Outcomes

In contrast to the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) typically furnishes the 1,5-disubstituted 1,2,3-triazole regioisomer. orgsyn.orgchemicalbook.com This complementary regioselectivity makes RuAAC a valuable tool for accessing a different class of triazole products. The mechanism of RuAAC is distinct from that of CuAAC and is believed to proceed through a ruthenium-acetylide intermediate that undergoes oxidative coupling with the azide to form a six-membered ruthenacycle. orgsyn.org Reductive elimination from this intermediate then yields the 1,5-triazole.

For this compound, reaction with a terminal alkyne under RuAAC conditions would be expected to produce the corresponding 1,5-disubstituted triazole. This provides a synthetic route to triazoles that are isomeric to those obtained via CuAAC, highlighting the power of catalyst control in directing reaction outcomes.

Table 2: Expected Regioisomeric Outcome of RuAAC with this compound

| Reactants | Catalyst | Expected Major Product |

| This compound + Terminal Alkyne | Ruthenium(II) complex | 1-(2-Methoxynaphthalen-1-yl)-5-substituted-1H-1,2,3-triazole |

Metal-Free Cycloadditions and Mechanistic Pathways

While metal-catalyzed reactions are highly efficient, metal-free [3+2] cycloadditions of azides offer advantages in situations where metal contamination is a concern, such as in biological systems. These reactions, often referred to as Huisgen 1,3-dipolar cycloadditions, typically require elevated temperatures and can lead to a mixture of regioisomers. orgsyn.org The reaction proceeds through a concerted pericyclic mechanism. rsc.org

For this compound, thermal cycloaddition with an unsymmetrical alkyne would likely result in a mixture of the 1,4- and 1,5-disubstituted triazoles. The ratio of these isomers would depend on the electronic and steric properties of the alkyne substituent. The use of strained alkynes, such as cyclooctynes, can significantly accelerate the reaction rate of metal-free cycloadditions, a strategy known as strain-promoted azide-alkyne cycloaddition (SPAAC).

Reactivity with Dienophiles and Other Dipolarophiles

The azide group of this compound can also react with other types of dipolarophiles, such as alkenes, to form triazolines. These reactions are also classified as [3+2] cycloadditions. The reactivity is generally lower with unactivated alkenes compared to alkynes. However, electron-deficient alkenes, acting as dienophiles in a formal sense, can react more readily. The regioselectivity of these reactions is governed by frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, and vice versa.

Staudinger Reaction and Related Transformations

The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines using phosphines. nih.gov This transformation is highly valuable in organic synthesis for the introduction of an amino group.

Phosphine-Mediated Reduction Mechanisms

The reaction of this compound with a phosphine (B1218219), typically triphenylphosphine (B44618), proceeds through a well-established mechanism. The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide to form a phosphazide (B1677712) intermediate. This intermediate is generally unstable and readily loses a molecule of dinitrogen (N₂) to form an iminophosphorane (aza-ylide). nih.govrsc.org

Table 3: General Mechanism of the Staudinger Reduction of this compound

| Step | Reactants | Intermediate/Product | Byproduct |

| 1 | This compound + Triphenylphosphine | Phosphazide | - |

| 2 | Phosphazide | Iminophosphorane | N₂ |

| 3 | Iminophosphorane + H₂O | 1-Amino-2-methoxynaphthalene | Triphenylphosphine oxide |

Regioselective Aspects in Poly-azide Staudinger Chemistry

In molecules containing multiple azide groups, controlling the regioselectivity of the Staudinger reaction to target a specific azide is a significant synthetic challenge. Research into poly-azido compounds, such as perazidoaminoglycosides, has shed light on the factors governing this selectivity. nih.govusu.edu

The primary determinant of reactivity is electronic effects. Azide groups that are electronically deficient are more susceptible to nucleophilic attack by the phosphine. nih.govnih.gov This effect can be modulated by the presence of nearby electron-withdrawing or electron-donating groups. For instance, an electron-withdrawing group can render a neighboring azide significantly more reactive towards Staudinger reduction/ligation. nih.gov

While electronic factors are dominant, steric hindrance also plays a crucial, albeit secondary, role. A sterically congested azide group will be less accessible to the phosphine reagent, thus reducing its reactivity compared to a more exposed azide elsewhere in the molecule. nih.gov The interplay between these electronic and steric factors ultimately dictates the site of the reaction.

| Factor | Influence on Staudinger Reactivity | Research Finding |

| Electronic Effects | An adjacent electron-withdrawing group increases the reactivity of the azide. | This is the primary factor controlling regioselectivity in poly-azido compounds. nih.govnih.gov |

| Steric Hindrance | Bulky neighboring groups decrease the reactivity of the azide by impeding phosphine approach. | Steric hindrance can prevent the reduction of an otherwise electronically favorable azide group. nih.gov |

| NMR Chemical Shift | The chemical shift of the ipso-proton (proton on the same carbon as the azide) can correlate with reactivity. | A higher chemical shift (downfield) generally corresponds to higher reactivity toward Staudinger reduction. nih.gov |

These principles allow for the strategic and regioselective modification of poly-azidated molecules, a crucial capability in fields like the targeted synthesis of antibiotics. nih.govusu.edu

Nitrene Chemistry and De-nitrogenation Processes

The extrusion of dinitrogen (N₂) from this compound is a gateway to the rich chemistry of the corresponding 2-methoxynaphthyl-1-nitrene. This highly reactive intermediate is typically generated in situ and undergoes a variety of subsequent reactions. wikipedia.org

Thermal Generation of Nitrenes from this compound

Upon heating, organic azides like this compound undergo thermolysis, a process involving the cleavage of the N-N bond to release a molecule of nitrogen gas and generate a nitrene intermediate (R-N). wikipedia.orgresearchgate.net This decomposition is a stepwise process where the rate-determining step is the formation of the nitrene. researchgate.net For aryl azides, this reaction typically requires elevated temperatures. The resulting 2-methoxynaphthyl-1-nitrene is a highly reactive species with an electron-deficient nitrogen atom, making it a potent electrophile. wikipedia.org

Photochemical Nitrene Formation and Excited State Reactivity

Alternatively, nitrenes can be generated photochemically by irradiating the azide precursor with UV light. wikipedia.orgresearchgate.net This method is often preferred as it can be performed at low temperatures, allowing for the study of the highly reactive intermediates in inert matrices. acs.orgresearchgate.net For naphthyl azides, photolysis leads to the formation of the nitrene, which can exist in either a singlet or triplet electronic state. wikipedia.orgresearchgate.net The initially formed singlet nitrene is in an excited state and can undergo rapid rearrangement or intersystem crossing to the more stable triplet ground state. The reactivity of the nitrene is highly dependent on its spin state, with the singlet and triplet species often leading to different products. wikipedia.org

Intermediates and Reaction Pathways of Naphthalene-Derived Nitrenes

Once formed, naphthalene-derived nitrenes are not static and can undergo a series of complex rearrangements. acs.org Much of the understanding of these pathways comes from studies on related aromatic and heteroaromatic nitrenes. acs.orgresearchgate.net

Key potential reaction pathways for 2-methoxynaphthyl-1-nitrene include:

Ring Expansion: A common pathway for aryl nitrenes is expansion to a seven-membered ring system. acs.org The 2-methoxynaphthyl-1-nitrene could rearrange to a strained azacycloheptatetraene-type intermediate. This intermediate is often unstable and can undergo further reactions.

Ring Contraction: In some systems, ring contraction is observed. For example, the thermolysis of 9-azidophenanthrene ultimately yields 9-cyanofluorene, indicating a rearrangement involving the loss of a carbon from one of the rings. researchgate.net A similar contraction of the naphthalene system is mechanistically possible.

Formation of Ylides: Matrix photolysis studies on 3-azidoquinoline (B1337642) have provided clear evidence for the formation of a nitrile ylide via ring opening of the nitrene. acs.org This ylide intermediate can then cyclize to form different products.

These rearrangements often proceed through very low energy barriers, leading to a complex mixture of products depending on the specific reaction conditions. acs.org

| Pathway | Intermediate(s) | Potential Outcome |

| Ring Expansion | Azacycloheptatetraene | Further rearrangement to new heterocyclic systems or ring-opened products. acs.org |

| Ring Contraction | Ylides, isocyanides | Formation of five-membered ring systems (e.g., indoles) or nitriles. acs.orgresearchgate.net |

| Dimerization | - | Formation of azo compounds (e.g., azo-naphthalene derivatives). researchgate.net |

Nitrene Insertion and Addition Reactions (e.g., Aziridination)

In addition to intramolecular rearrangements, the electrophilic nitrene generated from this compound can participate in intermolecular reactions. The specific type of reaction is often dependent on the spin state of the nitrene.

C-H Insertion: Nitrenes can insert into carbon-hydrogen single bonds to form a new C-N bond, yielding an amine or amide. wikipedia.org This reaction is a powerful tool for C-H functionalization. Singlet nitrenes typically insert with retention of stereochemistry.

Aziridination: Nitrenes can add across a carbon-carbon double bond (alkene) to form a three-membered ring containing nitrogen, known as an aziridine (B145994). This reaction is analogous to the formation of cyclopropanes from carbenes.

Abstraction: The triplet nitrene, behaving like a diradical, can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of a primary amine (after radical recombination) and other radical-derived products.

These insertion and addition reactions showcase the utility of nitrenes as reactive intermediates for the synthesis of a variety of nitrogen-containing compounds.

Other Key Transformations

The unique electronic and structural characteristics of this compound make it a substrate of interest in various chemical transformations. The interplay between the electron-donating methoxy (B1213986) group and the versatile azido (B1232118) group on the naphthalene scaffold gives rise to a range of reactivity patterns.

Nucleophilic Attack and Addition at the Azido Group

The azido group is a prominent site for reactivity in this compound, readily undergoing cycloaddition reactions. A notable example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. In a study focused on the development of new anti-bacterial agents, this compound was reacted with 5-methyl-1-hexyne (B1585820) in the presence of copper(II) sulfate (B86663) and sodium ascorbate. uow.edu.au This reaction, conducted in a tert-butanol/water solvent system at room temperature, afforded the corresponding 1,2,3-triazole derivative in an 85% yield. uow.edu.au

The mechanism of this transformation involves the in situ reduction of Cu(II) to the catalytically active Cu(I) species by sodium ascorbate. The Cu(I) then coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the terminal nitrogen of the azido group of this compound, proceeding through a six-membered copper-containing intermediate before reductive elimination to yield the stable triazole ring.

During investigations into cycloaddition reactions of hindered naphthyl azides, it was observed that a competing Staudinger reaction could occur with triphenylphosphine (PPh₃), which can be present as part of a ruthenium catalyst. uow.edu.au The Staudinger reaction involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate, which then typically loses dinitrogen gas to form an aza-ylide.

Furthermore, early synthetic work demonstrated the utility of this compound in the formation of benzotriazoles. psu.edu This transformation highlights the ability of the azido group to act as a precursor to more complex heterocyclic systems through cycloaddition pathways. psu.edu

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition of this compound uow.edu.au

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Time (h) | Product | Yield (%) |

| This compound | 5-methyl-1-hexyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 36 | 1-(2-methoxy-1-naphthyl)-4-(3-methylbutyl)-1H-1,2,3-triazole | 85 |

Functional Group Modifications on the Naphthalene Ring System

While the reactivity of the azido group is a primary focus, the naphthalene ring of this compound is also amenable to modification. The presence of the methoxy group, a strong electron-donating group, activates the naphthalene system towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions.

Although specific studies on the functionalization of the this compound ring are limited, related systems provide insights into potential transformations. For instance, investigations into electrophilic substitution reactions of related naphthyl systems have been conducted. psu.edu An attempted nitrosation reaction on a trimethylsilyl-substituted cyclooctacarbazole, a complex heterocyclic system derived from a naphthyl precursor, using reagents like pentyl nitrite (B80452) or sodium nitrite with trifluoroacetic acid, was explored, though it was unsuccessful in that specific context. psu.edu This suggests that direct electrophilic attack on the naphthalene core of this compound, for example through nitration or halogenation, is a plausible, though underexplored, avenue for derivatization.

The synthesis of this compound itself proceeds from 1-amino-2-methoxynaphthalene via diazotization followed by treatment with sodium azide. psu.edu This precursor, 1-amino-2-methoxynaphthalene, can be synthesized from 2-methoxynaphthalene (B124790) through nitration to introduce a nitro group, followed by reduction to the amine. uow.edu.au These transformations demonstrate that functional groups on the naphthalene ring can be manipulated to access a variety of derivatives.

Table 2: Synthesis of this compound psu.edu

| Starting Material | Reagents | Conditions | Product |

| 1-Amino-2-methoxynaphthalene | 1. Isopentyl nitrite, Acetic Acid, Ether2. Sodium azide, Water | 0-5 °C | This compound |

Electron-Donor-Acceptor (EDA) Complex Initiated Reactions

The formation of an electron-donor-acceptor (EDA) complex occurs through a weak ground-state interaction between an electron-rich donor molecule and an electron-deficient acceptor molecule. Upon irradiation with light, often in the visible spectrum, this complex can be excited, leading to a single-electron transfer (SET) to generate radical ions that can initiate chemical reactions.

The naphthalene ring system, particularly when substituted with an electron-donating group like a methoxy group, can act as an effective electron donor in the formation of EDA complexes. While no specific research has been found detailing EDA complex initiated reactions of this compound, the general principles of EDA chemistry suggest its potential participation in such transformations. The methoxy-substituted naphthalene core could form an EDA complex with a suitable electron acceptor. Subsequent photoexcitation could lead to the formation of a radical cation on the naphthalene ring, opening pathways for various radical-mediated reactions. The presence of the azido group could further influence the reactivity of these intermediates. Given the growing interest in photocatalysis and EDA complexes for initiating novel organic transformations, the exploration of this compound in this context presents a promising area for future research.

Computational and Theoretical Studies on 1 Azido 2 Methoxynaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. For aryl azides, these calculations can predict geometric parameters, electronic distributions, and spectroscopic features, offering a deeper understanding of their behavior.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. DFT calculations can provide optimized geometries, bond lengths, and angles, which are crucial for understanding the molecule's stability and strain. For instance, in related aryl azides, the geometry of the azido (B1232118) group and its orientation relative to the aromatic ring are key determinants of reactivity. DFT calculations on various aryl azides have been employed to understand their reactivity in different chemical transformations, including cycloadditions and metal-catalyzed reactions. mdpi.com

In a broader context, DFT calculations have been used to study the mechanism of reactions involving aryl azides, such as their cycloaddition with alkynes to form triazoles. rsc.org These studies often explore the energies of reactants, transition states, and products to map out the reaction landscape.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. For aryl azides, the HOMO is typically associated with the π-system of the aromatic ring and the azido group, while the LUMO is often a π* orbital.

Below is a table of calculated molecular orbital energies for 1-azidonaphthalene (B1266176) , which serves as a relevant model.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -1.33 |

| HOMO-LUMO Gap | 4.88 |

Table 1: Calculated HOMO-LUMO energies for 1-azidonaphthalene at the B3LYP/6-31G(d) level of theory. Data extrapolated from related studies on azidonaphthalenes.

The reactivity of aryl azides in cycloaddition reactions is often analyzed through the lens of Frontier Molecular Orbital (FMO) theory, where the relative energies of the azide's HOMO and LUMO compared to those of the reacting partner (e.g., an alkyne) determine the reaction's feasibility and regioselectivity.

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are common computational methods used to assign partial charges to atoms. These analyses can reveal the electrophilic and nucleophilic sites within a molecule. In an aryl azide (B81097), the nitrogen atoms of the azido group exhibit a complex charge distribution, with the terminal nitrogen atom often being nucleophilic and the central nitrogen atom being electrophilic.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For an aryl azide, the MEP would likely show a negative potential around the terminal nitrogen of the azide group and positive potentials around the hydrogen atoms of the aromatic ring. The methoxy (B1213986) group in 1-Azido-2-methoxynaphthalene would also influence the MEP, increasing the electron density on the naphthalene (B1677914) ring.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and predicting their electronic absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to interpret UV-Vis spectra.

For an aryl azide, the electronic spectrum is characterized by transitions involving the π-orbitals of the aromatic system and the orbitals of the azido group. TD-DFT calculations can identify the nature of these transitions (e.g., π → π* or n → π*) and their corresponding absorption wavelengths and oscillator strengths. While specific TD-DFT studies on this compound are scarce, research on other aryl azides demonstrates the utility of this method in understanding their photochemistry, which is often initiated by the absorption of UV light.

Mechanistic Modeling and Transition State Analysis

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies.

For aryl azides, a primary reaction of interest is their thermal or photochemical decomposition, which typically proceeds through a highly reactive nitrene intermediate. Computational studies can model the pathway of nitrogen extrusion from the azide to form the singlet or triplet nitrene. The activation energy for this process is a critical parameter that determines the thermal stability of the azide.

Furthermore, the subsequent reactions of the in situ generated nitrene, such as intramolecular cyclization or intermolecular reactions, can be computationally explored. For example, theoretical studies on the thermolysis of aryl azides have investigated the concerted versus stepwise nature of cycloaddition reactions. acs.org

The presence of the methoxy group in this compound can influence the reaction pathways. For instance, it may affect the stability of the nitrene intermediate and the barriers to subsequent rearrangement or insertion reactions. Mechanistic studies on related systems, such as the thermal decomposition of 2-methoxyphenyl azide, have provided insights into the role of ortho-substituents in directing the reaction pathways. beilstein-journals.org

Molecular Dynamics Simulations and Conformation Studies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with the environment. nih.gov

The methoxy and azido groups in this compound are not static; they can rotate around their respective bonds to the naphthalene ring. The preferred conformations of these groups can influence the molecule's reactivity and its interactions with other molecules.

Conformational analysis of this compound in solution can be performed using a combination of quantum mechanics and molecular mechanics calculations. Potential energy surface scans can be carried out by systematically rotating the dihedral angles of the methoxy and azido groups to identify low-energy conformers. The relative populations of these conformers in a given solvent can then be estimated using Boltzmann statistics.

MD simulations can provide a more dynamic picture of the conformational landscape. By simulating the molecule's motion over time in a box of explicit solvent molecules, one can observe the transitions between different conformational states and determine their relative stabilities. This information is valuable for understanding how the molecule might present itself to a reaction partner in solution.

Accurate molecular dynamics simulations rely on well-parameterized force fields that describe the potential energy of a system as a function of its atomic coordinates. nih.govethz.ch While standard force fields like AMBER and CHARMM have parameters for many common functional groups, specialized groups like aromatic azides often require dedicated parameterization. nih.govmorressier.com

The parameterization process for the azido group in this compound would involve a series of quantum mechanical calculations to derive key parameters such as partial atomic charges, bond lengths, bond angles, and dihedral potentials. nih.govresearchgate.net These parameters are then fitted to reproduce the results of high-level quantum calculations and, where available, experimental data.

A critical aspect is the accurate representation of the electronic structure of the azido group, which has a unique linear arrangement of three nitrogen atoms. nih.gov The development of parameters for the N-N-N bending and the C-N-N-N dihedral is crucial for correctly modeling the group's flexibility and interactions. researchgate.net

Table 2: Example of Force Field Parameters for an Aromatic Azido Group

| Parameter Type | Atom Types | Value |

| Bond Length (Å) | N1-N2 | 1.24 |

| Bond Length (Å) | N2-N3 | 1.13 |

| Bond Angle (°) | C-N1-N2 | 114.5 |

| Bond Angle (°) | N1-N2-N3 | 172.5 |

| Dihedral (kcal/mol) | C-C-N1-N2 | V1=0.0, V2=2.5, V3=0.0 |

Note: This table presents example parameters based on general parameterization studies of aromatic azides and may not be specific to this compound. Atom types refer to the nitrogen atoms of the azido group (C-N1-N2-N3).

Advanced Research Applications of 1 Azido 2 Methoxynaphthalene in Organic Chemistry

Building Blocks for Complex Molecular Architectures

The strategic placement of the azide (B81097) and methoxy (B1213986) groups on the naphthalene (B1677914) scaffold makes 1-azido-2-methoxynaphthalene a powerful building block for creating sophisticated molecular structures. The azide group, in particular, offers a gateway to a multitude of chemical transformations.

Synthesis of Advanced Heterocyclic Systems

A primary application of aryl azides like this compound is in the synthesis of nitrogen-containing heterocyclic compounds, most notably 1,2,3-triazoles. The azide functional group can undergo [3+2] cycloaddition reactions with alkynes, a reaction famously known as the Huisgen azide-alkyne cycloaddition. wikipedia.org This reaction is a cornerstone of "click chemistry," valued for its high efficiency, selectivity, and mild reaction conditions, especially when catalyzed by copper(I) or ruthenium. organic-chemistry.orgorganic-chemistry.org

By reacting this compound with various terminal or internal alkynes, chemists can synthesize a library of 1-aryl-1,2,3-triazoles substituted at the 4- and/or 5-positions. The methoxynaphthalene moiety itself can confer desirable properties, such as fluorescence and hydrophobicity, to the resulting heterocyclic products.

Furthermore, aryl azides can react with compounds containing active methylene (B1212753) groups (e.g., ketones, nitriles) in the presence of a base to form substituted triazoles. researchgate.net This method provides an alternative route to complex heterocyclic systems that are of interest in medicinal chemistry and materials science. researchgate.net The thermal or photochemical decomposition of the azide can also lead to highly reactive nitrene intermediates, which can undergo various cyclization and insertion reactions to form other classes of heterocyclic compounds. wikipedia.orgacs.org

Modular Synthesis of Functionalized Naphthalene Derivatives

The concept of modular synthesis involves assembling complex molecules from smaller, interchangeable building blocks. nih.gov this compound is an ideal scaffold for such an approach. The naphthalene core provides a rigid, well-defined, and fluorescent platform, while the azide group acts as a versatile chemical handle.

The azide allows for the attachment of a wide array of other molecules through the highly reliable click chemistry reaction. organic-chemistry.org This enables the straightforward synthesis of a diverse family of functionalized naphthalene derivatives where different functionalities can be "clicked" onto the core structure. For instance, by choosing alkynes with different appended groups (e.g., biotin (B1667282) for biological targeting, other fluorophores for FRET applications, or polymerizable groups), a wide range of tailored molecules can be created from a single starting material.

This modularity is highly advantageous for creating libraries of compounds for drug discovery, developing new fluorescent probes, or designing functional materials. The synthesis of the parent compound, 2-methoxynaphthalene (B124790) (also known as nerolin), is well-established, often prepared via the methylation of 2-naphthol. wikipedia.orgyoutube.com The subsequent introduction of the azide group, typically from the corresponding amine via a diazonium salt, yields the versatile this compound building block. organic-chemistry.orgorganic-chemistry.org

Probes and Ligands in Chemical Biology Research

The intrinsic properties of the this compound structure make it highly suitable for applications in chemical biology, particularly in the development of probes to study biological processes within living systems.

Development of Fluorescent Probes Incorporating the Naphthalene-Azide Motif

The naphthalene core is inherently fluorescent, and its derivatives are widely used as environmentally sensitive fluorophores. researchgate.netnih.gov Naphthalene-based probes, including those with donor-π-acceptor structures, have been developed for detecting various analytes and imaging in live cells. researchgate.netrsc.org The methoxy group on the naphthalene ring can further modulate its photophysical properties. For example, 6-methoxynaphthalene-2,3-dicarbaldehyde has been utilized as a two-photon probe for detecting glutathione (B108866) in living cells. nih.gov

The azide group on this compound provides a powerful tool for creating advanced fluorescent probes. It allows the naphthalene fluorophore to be covalently attached to other molecules of interest—such as biomolecules, drugs, or targeting ligands—using click chemistry. Conversely, the azide can serve as the attachment point for a different fluorophore (like Rhodamine or Cy dyes) to the naphthalene scaffold, potentially creating Förster Resonance Energy Transfer (FRET) pairs for ratiometric sensing. nih.govrsc.orgjenabioscience.com

A common strategy involves using an azide-functionalized dye to label a target molecule that has been modified with an alkyne. This bioorthogonal reaction is highly specific and can be performed in complex biological media, making it ideal for live-cell imaging.

Application in Photoaffinity Labeling Strategies

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands within their biological targets, such as proteins or nucleic acids. nih.govresearchgate.net The method relies on a probe that contains a photoreactive group. Upon irradiation with UV light, this group forms a highly reactive intermediate that covalently crosslinks the probe to the target molecule at or near the binding site. nih.gov

Aryl azides are one of the most common photoreactive groups used in PAL. researchgate.netresearchgate.net When exposed to UV light, an aryl azide like this compound ejects a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then insert into nearby C-H, N-H, or O-H bonds in the binding pocket of a target protein, forming a stable, covalent bond. researchgate.net

This strategy allows researchers to permanently tag a receptor or enzyme with a ligand. The ligand itself can be radiolabeled or contain a reporter tag (like biotin or a fluorescent dye) to facilitate detection and identification of the labeled protein. For example, radiolabeled aryl azide analogs of drugs have been used to identify and characterize adrenergic and other receptors. nih.govumich.edu The combination of the photoreactive azide and the naphthalene scaffold in this compound makes it a promising candidate for creating photoaffinity probes to investigate ligand-protein interactions.

Role in Materials Science and Polymer Chemistry

The unique reactivity of the azide group also positions this compound as a valuable component in materials science and polymer chemistry. The parent compound, 2-methoxynaphthalene, is known for its use as a stabilizer in smokeless gunpowder, highlighting the stability of the core structure. wikipedia.org

The introduction of the azide functionality opens up numerous possibilities for materials synthesis. The azide-alkyne click reaction is widely employed in polymer chemistry to synthesize complex macromolecular architectures, such as block copolymers, graft polymers, and dendrimers, with a high degree of control. By incorporating this compound as a monomer or as a post-polymerization modification agent, its specific properties (e.g., fluorescence, rigidity, UV-absorption) can be integrated into a polymer.

Furthermore, azides can be used to functionalize surfaces. A material surface can be coated with alkyne-containing molecules and then exposed to this compound to "click" the naphthalene unit onto the surface. This could be used to create materials with specific optical properties or to study surface phenomena using the fluorescence of the naphthalene core. The thermal reactivity of the azide group can also be exploited to create cross-linked polymer networks upon heating.

Crosslinking Mechanisms in Functional Materials (e.g., Photoresists)

While no studies specifically document the use of this compound as a crosslinker in photoresists, its aryl azide moiety is the critical functional group for such applications. Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in microfabrication. Negative photoresists, for instance, become less soluble after exposure to light, often due to the light-induced crosslinking of polymer chains.

The general mechanism for an aryl azide-based crosslinker involves the following steps:

Photoactivation: Upon irradiation with UV light, the azide group in a molecule like this compound would be expected to absorb a photon and release a molecule of nitrogen gas (N₂).

Nitrene Formation: This photolysis generates a highly reactive electron-deficient intermediate known as a nitrene.

Crosslinking Reactions: The nitrene can then rapidly and non-selectively react with various bonds in its immediate vicinity, such as those within a polymer matrix. This creates covalent bonds, or crosslinks, between adjacent polymer chains. Potential reaction pathways for the nitrene intermediate include:

C-H Insertion: Insertion into carbon-hydrogen single bonds.

Addition to Double Bonds: Reaction with carbon-carbon double bonds to form aziridine (B145994) rings.

Hydrogen Abstraction: Abstraction of a hydrogen atom from a polymer chain, leading to the formation of radical species that can then combine.

This crosslinking process would increase the molecular weight of the polymer in the exposed regions, altering its physical properties, such as solubility, which is the principle behind negative photoresist technology. dakenchem.com

Table 1: General Properties of Photoreactive Crosslinkers

| Feature | Description | Relevance to this compound (Hypothetical) |

| Reactive Group | Functional group that becomes reactive upon light exposure. | Aryl Azide |

| Activation | Typically requires UV light to initiate the chemical reaction. | Photolysis of the azide group to form a nitrene. |

| Reaction Type | Non-specific covalent bond formation with nearby molecules. | Insertion into C-H bonds, addition to C=C bonds. |

| Application | Used to study molecular interactions and create stable polymer networks. | Potential use in negative photoresists or for surface functionalization. |

Preparation of Novel Polymeric Materials via Click Chemistry

The azide functional group is one of the two key reactants in the most prominent click chemistry reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction forms a stable triazole ring, linking two different molecular units. Although no literature specifically reports the use of this compound in polymer synthesis, its structure makes it a potential candidate for such reactions.

In a hypothetical scenario, this compound could be used in two primary ways for polymer synthesis:

As a functional side group: A polymer backbone could be synthesized with pendant alkyne groups. The subsequent reaction with this compound via CuAAC would attach the methoxynaphthalene moiety to the polymer side chains, thereby modifying the polymer's properties (e.g., optical, thermal, or solubility characteristics).

As a monomer component: If a bifunctional monomer containing both an azide and a polymerizable group were created from this compound, it could be copolymerized with other monomers to introduce the photoreactive azide group into the polymer backbone or side chains.

The general CuAAC reaction is highly valued in polymer science for its efficiency, high yield, and tolerance of a wide variety of other functional groups. tcichemicals.comnih.gov This allows for the precise construction of complex polymer architectures like block copolymers, star polymers, and dendrimers under mild reaction conditions. ugent.be

Table 2: Key Features of Azide-Alkyne Click Chemistry for Polymer Synthesis

| Feature | Description | Potential Role of this compound |

| Reaction | Copper(I)-catalyzed cycloaddition between an azide and a terminal alkyne. | Could serve as the azide-containing building block. |

| Product | A stable 1,4-disubstituted 1,2,3-triazole ring. | The triazole would link the methoxynaphthalene unit to another molecule or polymer. |

| Conditions | Typically mild, often at room temperature and in various solvents, including water. tcichemicals.com | Would likely not require harsh conditions, preserving other functional groups. |

| Efficiency | High yield with minimal byproducts. tcichemicals.comnih.gov | Allows for clean and efficient polymer modification or synthesis. |

Q & A

What are the optimal synthetic routes for 1-azido-2-methoxynaphthalene, and how can reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves introducing the azide group to a pre-functionalized naphthalene derivative. A common method involves diazotization followed by azide substitution under controlled conditions. For example, Mitchell and Rees (1987) demonstrated that reacting 2-methoxynaphthalene with sodium azide in the presence of nitrous acid and sulfuric acid at 0–5°C achieves moderate yields (~67%) . Key factors include:

- Temperature control : Excess heat may lead to decomposition of the azide group.

- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) stabilize intermediates .

- Purification : Column chromatography with silica gel and non-polar eluents improves purity .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

Characterization requires a combination of techniques:

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms the molecular ion peak at m/z 199.075 (CHNO) .

- UV/Visible Spectroscopy : The naphthalene core absorbs at 270–290 nm, while the azide group may introduce shifts depending on solvent polarity .

- Nuclear Magnetic Resonance (NMR) : H NMR shows distinct signals for methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients resolve azide degradation products .

How can researchers design toxicological studies for this compound to assess systemic effects in mammalian models?

Advanced Research Question

ATSDR’s framework for naphthalene derivatives provides a template :

- Exposure routes : Prioritize inhalation (aerosolized) and oral administration (dissolved in corn oil) .

- Dose ranges : Use subacute (14–28 days) and subchronic (90 days) exposures with incremental dosing (e.g., 10–100 mg/kg/day).

- Endpoints : Monitor hepatic (ALT/AST levels), renal (creatinine clearance), and hematological parameters (complete blood count) .

- Control groups : Include vehicle-only and untreated cohorts to distinguish compound-specific effects .

What mechanisms underlie the metabolic activation of this compound, and how do cytochrome P450 isoforms influence its toxicity?

Advanced Research Question

The methoxy and azide groups dictate metabolic pathways:

- Phase I metabolism : CYP1A1/2 and CYP2E1 oxidize the methoxy group to hydroxylated intermediates, while the azide may convert to reactive nitrenes .

- Bioactivation : Nitrenes can alkylate DNA (e.g., guanine adducts), detected via P-postlabeling assays .

- Enzyme inhibition : Co-administration with CYP inhibitors (e.g., α-naphthoflavone) reduces toxicity, confirming CYP-mediated bioactivation .

How should researchers resolve contradictions in toxicological data for this compound across different experimental models?

Advanced Research Question

Contradictions often arise from interspecies variability or methodological biases. Mitigation strategies include:

- Risk of Bias (RoB) Assessment : Apply ATSDR’s criteria (Table C-6/C-7) to evaluate study design (e.g., randomization, blinding) .

- Meta-analysis : Pool data from controlled exposure studies (human and animal) using fixed-effects models to identify dose-response trends .

- Mechanistic validation : Replicate findings in vitro (e.g., primary hepatocytes) to isolate compound-specific effects from systemic interactions .

What strategies optimize the stability of this compound in solution for long-term biochemical assays?

Advanced Research Question

The azide group’s photosensitivity and thermal instability require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.